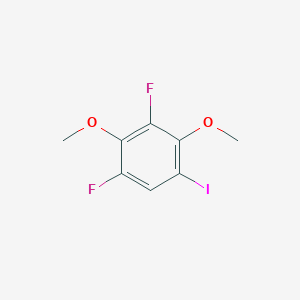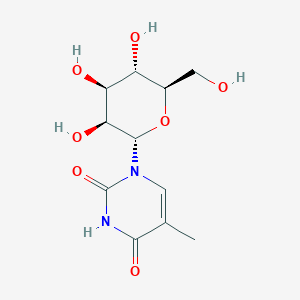
1-(a-D-Mannopyranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(a-D-Mannopyranosyl)thymine is a compound that belongs to the class of nucleosides, which are molecules consisting of a nucleobase (thymine in this case) linked to a sugar moiety (a-D-mannopyranose). This compound is significant in the biomedical sector, particularly in the field of therapeutics, where it serves as an agent against specific viral infections, especially those caused by thymidine kinase-deficient viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(a-D-Mannopyranosyl)thymine typically involves the glycosylation of thymine with a-D-mannopyranose. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or chlorides in the presence of a Lewis acid catalyst like silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes expressed in microbial hosts, allowing for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(a-D-Mannopyranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
1-(a-D-Mannopyranosyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interactions with enzymes and other biomolecules.
Medicine: It serves as an antiviral agent, particularly against thymidine kinase-deficient viruses, and is being explored for its potential in treating viral infections.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(a-D-Mannopyranosyl)thymine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibits the replication of the virus, particularly in thymidine kinase-deficient viruses, which are unable to phosphorylate thymidine analogs . The molecular targets include viral DNA polymerases and other enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(a-D-Glucopyranosyl)thymine
- 1-(a-D-Galactopyranosyl)thymine
- 1-(a-D-Xylopyranosyl)thymine
Uniqueness
1-(a-D-Mannopyranosyl)thymine is unique due to its specific antiviral activity against thymidine kinase-deficient viruses. Its mannopyranosyl moiety provides distinct pharmacokinetic properties, such as improved solubility and stability, compared to other similar nucleoside analogs .
Propiedades
Fórmula molecular |
C11H16N2O7 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1 |
Clave InChI |
RMXUFBPORJBBEZ-XAVNFNALSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


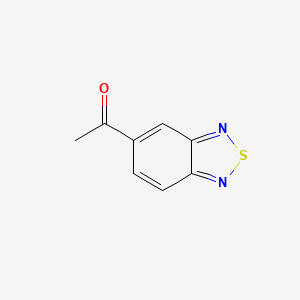
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
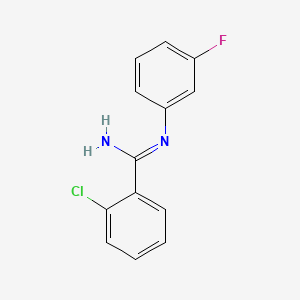
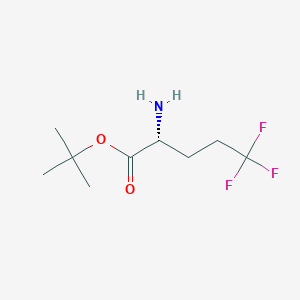
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
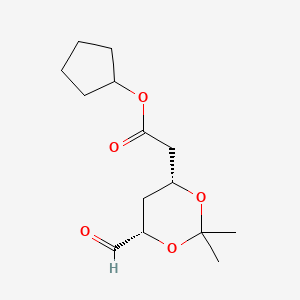
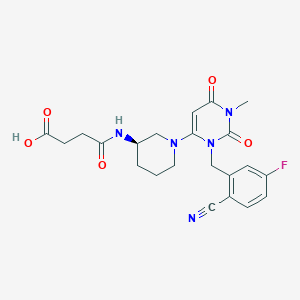
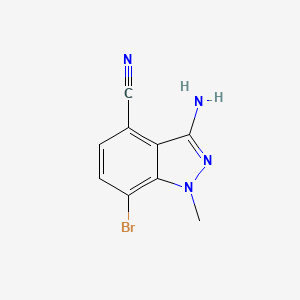
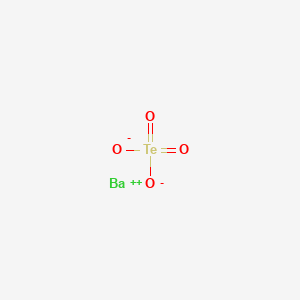


![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
